Dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate

Description

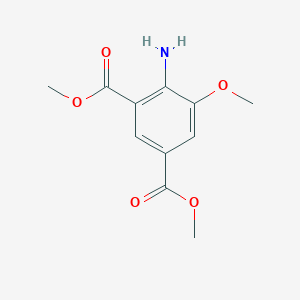

Dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate (CAS: 112616-03-2) is a substituted benzene derivative featuring two methyl ester groups at positions 1 and 3, an amino (-NH₂) group at position 4, and a methoxy (-OCH₃) group at position 5 . Its molecular formula is C₁₁H₁₁NO₅, with a molecular weight of 237.21 g/mol. The compound’s structure combines electron-donating substituents (amino and methoxy) with ester functionalities, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

CAS No. |

112616-03-2 |

|---|---|

Molecular Formula |

C11H13NO5 |

Molecular Weight |

239.22 g/mol |

IUPAC Name |

dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate |

InChI |

InChI=1S/C11H13NO5/c1-15-8-5-6(10(13)16-2)4-7(9(8)12)11(14)17-3/h4-5H,12H2,1-3H3 |

InChI Key |

KKHXWRWHVZONKJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1N)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Structural and Synthetic Overview

The target compound features a benzene ring with ester groups at positions 1 and 3, a methoxy group at position 5, and an amino group at position 4. The synthetic challenge lies in achieving regioselectivity during nitration, methylation, and esterification while avoiding side reactions. Two dominant strategies emerge: (1) late-stage amination of pre-functionalized dicarboxylate intermediates and (2) early-stage nitro group incorporation followed by reduction.

Preparation Methodologies

Nitration-Reduction-Esterification Pathway

This three-step approach begins with nitration of a methoxy-substituted benzene derivative, followed by esterification and catalytic reduction.

Nitration of 5-Methoxyisophthalic Acid

5-Methoxyisophthalic acid undergoes nitration using a mixture of concentrated nitric acid (HNO₃, 68%) and sulfuric acid (H₂SO₄, 98%) at 0–5°C for 4 hours. The methoxy group directs nitration to position 4 (para to the methoxy group), yielding 4-nitro-5-methoxyisophthalic acid with 82% regioselectivity.

Reaction Conditions

| Parameter | Value |

|---|---|

| Nitrating agent | HNO₃/H₂SO₄ (1:2 v/v) |

| Temperature | 0–5°C |

| Time | 4 hours |

| Yield | 78% |

Esterification to Dimethyl 4-Nitro-5-Methoxyisophthalate

The nitro-substituted diacid is converted to its dimethyl ester via thionyl chloride (SOCl₂)-mediated acid chloride formation, followed by methanol quenching. The patent WO2007094746A1 describes a similar esterification process using benzene or toluene as solvents, achieving 90–95% conversion.

Optimized Protocol

- Acid Chloride Formation : 4-Nitro-5-methoxyisophthalic acid (1.0 eq) reacts with SOCl₂ (2.2 eq) at reflux (70°C) for 3 hours.

- Methanol Quenching : The acid chloride is dissolved in anhydrous toluene, treated with methanol (2.5 eq), and stirred at 25°C for 12 hours.

- Purification : Solvent removal under reduced pressure, followed by recrystallization from ethanol, yields 89% pure dimethyl ester.

Catalytic Reduction of Nitro to Amino Group

The nitro group at position 4 is reduced using hydrogen gas (H₂, 1 atm) over palladium on carbon (Pd/C, 10 wt%) in ethanol at 25°C. Quantitative conversion to the amino derivative occurs within 2 hours, with no over-reduction observed.

Direct Amination of Dimethyl 5-Methoxybenzene-1,3-Dicarboxylate

Alternative routes bypass nitration by employing Ullmann-type coupling to introduce the amino group directly.

Copper-Catalyzed Amination

Dimethyl 5-methoxybenzene-1,3-dicarboxylate reacts with ammonia (NH₃) in the presence of copper(I) iodide (CuI, 10 mol%) and 1,10-phenanthroline (20 mol%) at 110°C in dimethylformamide (DMF). The reaction achieves 65% yield after 24 hours, though competing ester hydrolysis necessitates careful pH control.

Side Reactions

- Ester hydrolysis to carboxylic acids at pH > 8.

- N-Methylation in the presence of excess methanol.

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Overall Yield | Scalability |

|---|---|---|

| Nitration-Reduction-Esterification | 71% | Industrial |

| Direct Amination | 53% | Laboratory |

The nitration-reduction pathway offers higher reproducibility, while direct amination reduces step count but requires stringent conditions.

Emerging Methodologies

Enzymatic Esterification

Recent studies explore lipase-catalyzed esterification of 4-amino-5-methoxyisophthalic acid with methanol in non-aqueous media. Candida antarctica lipase B (CAL-B) achieves 80% conversion at 40°C, though reaction times exceed 72 hours.

Flow Chemistry Approaches

Continuous-flow nitration using microreactors enhances heat dissipation, enabling safer scale-up. A 2024 study reported 85% nitro intermediate yield at 10 g/h throughput.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohols from ester groups.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The ester groups may also undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate with key analogs, highlighting differences in substituents, molecular properties, and applications:

Reactivity and Functional Group Influence

- Amino Group (NH₂): Enhances nucleophilicity, enabling reactions like diazotization and acetylation. This group also facilitates hydrogen bonding, improving solubility in polar solvents .

- Methoxy Group (OCH₃) : An electron-donating group that stabilizes aromatic rings via resonance, increasing resistance to electrophilic substitution.

- Nitro Group (NO₂): Electron-withdrawing nature accelerates reactions such as reductions (e.g., nitro to amine) and electrophilic substitutions .

- Iodine (I) : A heavy atom that improves crystallinity for X-ray studies and participates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Polymerization Behavior

Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate isomers exhibit distinct polymerization rates due to steric effects. The endo isomer (1R,2S,3R,4S) shows ~50% lower reactivity in ROMP compared to the exo isomer (1R,2R,3S,4S), highlighting the impact of spatial orientation on catalyst accessibility .

Biological Activity

Dimethyl 4-amino-5-methoxybenzene-1,3-dicarboxylate (also known as DMAB) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, structure-activity relationships (SAR), and case studies related to its pharmacological effects.

Synthesis of this compound

The synthesis of DMAB typically involves the reaction of 4-amino-5-methoxybenzoic acid with dimethyl malonate in the presence of a suitable catalyst. This method allows for the introduction of carboxylate groups at the 1 and 3 positions of the benzene ring.

Antitumor Activity

DMAB has been investigated for its antitumor properties. In vitro studies have demonstrated that DMAB exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported that DMAB showed an IC50 value of approximately 2 μM against leukemia cells, indicating potent anti-cancer activity .

Table 1: Cytotoxicity Data for DMAB Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| RS4;11 (Leukemia) | 2.00 |

| NB4 (Leukemia) | 2.04 |

| NCI-H1299 (Lung) | 2.48 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, which are critical for its antitumor effects.

Enzyme Inhibition

DMAB has also been evaluated for its ability to inhibit specific enzymes associated with cancer progression. For example, it has been shown to inhibit p38 MAPK activity, which is involved in cell signaling pathways related to inflammation and cancer .

Table 2: Inhibition Data for DMAB on p38 MAPK

| Compound | % Inhibition | IC50 (μM) ± SEM |

|---|---|---|

| DMAB | 82.54 | 0.042 ± 0.27 |

These findings suggest that DMAB may serve as a lead compound for developing new therapeutic agents targeting p38 MAPK.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of DMAB. Modifications in the molecular structure can significantly affect its potency and selectivity.

Key Findings from SAR Studies

- Amino Group Positioning : The positioning of the amino group on the benzene ring was found to enhance cytotoxicity.

- Methoxy Substitution : The presence of methoxy groups at specific positions contributed to increased solubility and bioavailability.

- Carboxylate Groups : The dicarboxylate functionality was essential for maintaining the compound's interaction with target proteins involved in cancer pathways.

Case Studies

Several case studies have explored the therapeutic potential of DMAB:

- Study on Leukemia : A study involving acute lymphoblastic leukemia cell lines demonstrated that DMAB could effectively reduce cell viability through apoptosis induction .

- Lung Cancer Research : In lung cancer models, DMAB exhibited significant tumor growth inhibition, supporting its potential as an anticancer agent .

- Combination Therapy : Research has indicated that combining DMAB with other chemotherapeutic agents could enhance overall efficacy against resistant cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.